molecular formula C14H14ClNO2S2 B2822542 4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1202988-56-4

4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

Cat. No.: B2822542
CAS No.: 1202988-56-4
M. Wt: 327.84
InChI Key: SBFYQUFMNXRTTF-UHFFFAOYSA-N
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Description

4-Chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a synthetic sulfonamide derivative intended for research applications, particularly in early-stage drug discovery. This compound features a chlorobenzenesulfonamide group linked to a (1-(thiophen-2-yl)cyclopropyl)methyl moiety, a structural motif found in investigational molecules targeting enzyme inhibition . Sulfonamide-based compounds are of significant interest in medicinal chemistry for their potential to inhibit key biological targets. Recent research highlights the value of similar sulfonamide scaffolds in developing inhibitors for DNA damage response pathways, such as the Ku70/80 heterodimer, a promising target in oncology for sensitizing cancer cells to radiotherapy and DNA-damaging chemotherapeutic agents . The primary research application of this compound is for in vitro biological screening and structure-activity relationship (SAR) studies. Researchers can utilize it to explore its interactions with proteins like Ku70/80, with the goal of developing novel, non-ATP-competitive inhibitors that may overcome the limitations of traditional kinase inhibitors . Its structure suggests potential for modulating protein-protein or protein-DNA interactions, making it a valuable tool for probing cellular mechanisms related to DNA repair and genomic integrity. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S2/c15-11-3-5-12(6-4-11)20(17,18)16-10-14(7-8-14)13-2-1-9-19-13/h1-6,9,16H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFYQUFMNXRTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzenesulfonamides.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, which is involved in regulating pH in tumor cells. By inhibiting this enzyme, the compound can disrupt the pH balance, leading to reduced tumor growth and increased apoptosis . The thiophene and cyclopropyl groups contribute to its binding affinity and selectivity for the enzyme.

Comparison with Similar Compounds

Substituent Variations

  • 4-Chloro-N-(thiophen-2-ylmethylidene)benzenesulfonamide (CAS: 469876-49-1) :
    This compound replaces the cyclopropane-thiophene unit with a thiophen-2-ylmethylidene group, resulting in a conjugated imine linkage. This structural difference likely enhances π-electron delocalization, altering solubility and reactivity compared to the cyclopropane-containing analogue .

  • W-15 and W-18 :
    These are piperidinylidene-substituted sulfonamides regulated as Schedule 9 poisons. W-15 lacks the nitro group present in W-18, which significantly impacts their pharmacokinetics and toxicity profiles .

  • 4-Chloro-N-(2-methylbenzoyl)benzenesulfonamide: A simpler analogue with a benzoyl substituent instead of the thiophene-cyclopropane system.

Cyclopropane-Containing Analogues

  • Compound 45 (4-Chloro-N-(3-((3-(cyclopropylmethyl)-4-hydroxy-2-oxocyclopent-3-en-1-yl)methyl)phenethyl)benzenesulfonamide) :
    Features a cyclopentene-dione isostere instead of thiophene, introducing hydrogen-bonding capabilities via the hydroxyl and ketone groups. This modification could enhance target binding affinity in biological systems .

Physicochemical and Spectroscopic Properties

Infrared (IR) Spectroscopy

  • Compound 45 : Exhibits ν 3268 cm⁻¹ (N–H stretch), 1672 cm⁻¹ (C=O), and 1609 cm⁻¹ (aromatic C=C) .
  • 4-Chloro-N-(thiophen-2-ylmethylidene)benzenesulfonamide : Expected peaks include ν ~3250 cm⁻¹ (N–H) and ~1650 cm⁻¹ (C=N), differing from the cyclopropane analogue’s C–S and C–Cl stretches .

High-Resolution Mass Spectrometry (HRMS)

  • Compound 45 : [M+Na]⁺ = 470.1165 (calculated 470.1169) .

Q & A

Q. What are the key steps for synthesizing 4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, including cyclopropane ring formation, sulfonamide coupling, and purification via techniques like reverse-phase HPLC. For example:

  • Cyclopropane formation : React thiophen-2-yl derivatives with dihaloalkanes under basic conditions.
  • Sulfonamide coupling : Use 4-chlorobenzenesulfonyl chloride with the cyclopropylmethylamine intermediate in dichloromethane or ethanol, catalyzed by triethylamine .
  • Purification : Isolate the product via column chromatography or preparative HPLC (yields range from 56% to 88%, depending on substituents) .

Q. How is the compound characterized structurally?

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl protons at δ ~1.2–1.8 ppm, thiophenyl protons at δ ~6.8–7.4 ppm). IR identifies sulfonamide S=O stretches (~1334–1160 cm⁻¹) .
  • Mass spectrometry : HRMS validates molecular weight (e.g., calculated [M+Na]⁺ for C₁₆H₁₅ClN₂O₂S: 370.0521) .

Advanced Research Questions

Q. How can crystallographic tools like SHELX refine the compound’s 3D structure?

  • Data collection : Use single-crystal X-ray diffraction to obtain intensity data.
  • Refinement : Apply SHELXL for small-molecule refinement, adjusting thermal parameters and hydrogen bonding networks. SHELXTL (Bruker AXS) can visualize hydrogen atoms in high-resolution datasets .
  • Validation : Check for R-factor convergence (<5%) and use ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What strategies resolve contradictions in biological activity data across derivatives?

  • Dose-response assays : Compare IC₅₀ values for anticancer activity (e.g., derivatives with electron-withdrawing groups show enhanced potency) .
  • SAR analysis : Modify the cyclopropyl or thiophene moieties to assess changes in target binding (e.g., substituents at the benzenesulfonamide para-position influence enzyme inhibition) .
  • Statistical validation : Use ANOVA to confirm significance of activity differences between analogs .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • ADME modeling : Tools like SwissADME estimate logP (~3.2) and bioavailability (e.g., 65% intestinal absorption).
  • Docking studies : Use AutoDock Vina to simulate binding to targets like carbonic anhydrase IX (docking scores < -8.0 kcal/mol suggest strong affinity) .

Methodological Challenges

Q. How to address low yields in cyclopropane intermediate synthesis?

  • Optimize reaction conditions : Increase temperature (60–80°C) for ring closure or use phase-transfer catalysts (e.g., tetrabutylammonium bromide) .
  • Troubleshooting : Monitor reaction progress via TLC (hexane:EtOAc 3:1) and quench side reactions with aqueous NaHCO₃ .

Q. What techniques validate purity for in vitro assays?

  • HPLC-DAD : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is required for biological testing .
  • Elemental analysis : Confirm C, H, N, S percentages within ±0.4% of theoretical values .

Structural and Functional Insights

Q. How does the cyclopropyl group influence bioactivity?

  • Steric effects : The rigid cyclopropane restricts conformational flexibility, enhancing selectivity for enzyme active sites.
  • Electron-withdrawing effects : The thiophen-2-yl group modulates electron density on the sulfonamide, affecting hydrogen bonding with targets .

Q. What are the implications of the compound’s logD (pH 7.4)?

  • Membrane permeability : A logD of ~2.8 (calculated via MarvinSketch) suggests moderate blood-brain barrier penetration, relevant for CNS-targeted drug design .

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